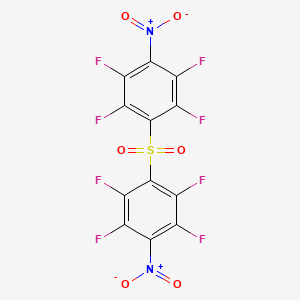
1,1'-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene) is a chemical compound characterized by its unique structure, which includes multiple fluorine atoms and nitro groups attached to a benzene ring. This compound is known for its high reactivity and is used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene) typically involves the reaction of 2,3,5,6-tetrafluoro-4-nitrobenzene with a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonylbis linkage. Common reagents used in this synthesis include sulfuryl chloride (SO2Cl2) and a suitable base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene) undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is highly susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
1,1’-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene) is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The electron-withdrawing nitro groups make the compound highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. Additionally, the sulfonyl group can participate in various oxidation-reduction reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylpyridine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-methoxy-benzamide
Uniqueness
1,1’-Sulfonylbis(2,3,5,6-tetrafluoro-4-nitrobenzene) is unique due to its combination of multiple fluorine atoms, nitro groups, and a sulfonyl linkage. This combination imparts high reactivity and stability, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
61907-49-1 |
|---|---|
Molecular Formula |
C12F8N2O6S |
Molecular Weight |
452.19 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-nitro-6-(2,3,5,6-tetrafluoro-4-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12F8N2O6S/c13-1-5(17)11(6(18)2(14)9(1)21(23)24)29(27,28)12-7(19)3(15)10(22(25)26)4(16)8(12)20 |
InChI Key |
FPJXWNFTWPWUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















